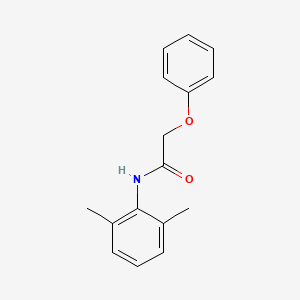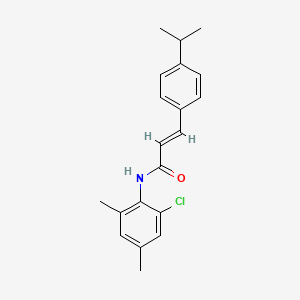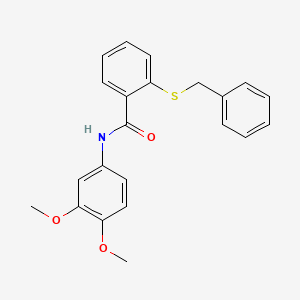
5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" is a compound that belongs to the isoindole family, characterized by the presence of bromo, nitro, and phenyl groups. This molecular structure suggests potential interest in various fields such as organic chemistry, materials science, and possibly pharmacological research, focusing on the synthesis, molecular structure, chemical reactions, and properties of the compound.
Synthesis Analysis
The synthesis of related isoindole derivatives often involves intramolecular reactions or cycloaddition reactions. For example, cyclohexane-1,3-dione derivatives have shown abnormal behavior in Michael additions to nitro-olefins, leading to the formation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, which are related to the isoindole structure by involving bromophenyl and nitro groups (Ansell, Moore, & Nielsen, 1971). Similarly, 1,3-dipolar cycloaddition reactions have been used to synthesize 2H-indazole-4,7-dione derivatives, demonstrating the versatility of synthetic approaches for such compounds (Nan'ya et al., 1987).
Molecular Structure Analysis
The molecular structure of isoindole derivatives can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of "6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione" shows a monoclinic space group, highlighting the importance of structural analysis in understanding the spatial arrangement and potential reactivity of such compounds (Nan'ya et al., 1987).
Chemical Reactions and Properties
Isoindole derivatives participate in various chemical reactions, reflecting their rich chemistry. For example, enantiomeric resolution and simulation studies of isoindole derivatives highlight their stereochemical complexity and the influence of substituents on their physical and chemical behavior (Ali et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of isoindole derivatives can vary significantly based on their structure and substituents. Studies on similar compounds provide insights into how bromo and nitro groups might influence these properties, offering a basis for predicting the behavior of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the potential applications of isoindole derivatives. Research on similar compounds indicates a range of reactions, including cyclocondensation and aminocarbonylation, that could be relevant for further functionalization of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" (Worlikar & Larock, 2008).
Propriétés
IUPAC Name |
5-bromo-6-nitro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-11-6-9-10(7-12(11)17(20)21)14(19)16(13(9)18)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRCWHVTDTWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)


![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)

![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)
![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)